Anthranil

Catalog No.
S565591
CAS No.
271-58-9
M.F
C7H5NO
M. Wt
119.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Anthranil

CAS Number

271-58-9

Product Name

Anthranil

IUPAC Name

2,1-benzoxazole

Molecular Formula

C7H5NO

Molecular Weight

119.12 g/mol

InChI

InChI=1S/C7H5NO/c1-2-4-7-6(3-1)5-9-8-7/h1-5H

InChI Key

FZKCAHQKNJXICB-UHFFFAOYSA-N

SMILES

C1=CC2=CON=C2C=C1

Synonyms

anthranil

Canonical SMILES

C1=CC2=CON=C2C=C1

The exact mass of the compound Anthranil is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99331. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Anthranil, also known as 2,1-benzisoxazole, is a bicyclic aromatic heterocycle. It serves as a crucial and stable precursor for the in-situ generation of 2-aminobenzaldehyde, an often unstable intermediate that is highly valuable in the synthesis of quinolines and other complex nitrogen-containing heterocycles.[1][2][3] Its primary procurement value lies in its ability to function as a reliable 'masked' aldehyde, offering superior handling, stability, and reaction control compared to direct use of its isomer, 2-aminobenzaldehyde.[4]

Direct procurement of 2-aminobenzaldehyde (CAS 529-23-7) is often impractical for process scale-up due to its high propensity for self-condensation and degradation, leading to inconsistent yields and complex purification challenges.[5] Anthranil circumvents this by providing a stable, liquid synthon that releases the reactive aldehyde under controlled reaction conditions. Furthermore, substitution with its stable isomer, isatin (CAS 91-56-5), is not viable for syntheses requiring an aldehyde functionality. Isatin's ketone group leads to entirely different reaction pathways, such as the Pfitzinger reaction to form quinoline-4-carboxylic acids, rather than the 2,3-substituted quinolines typically targeted via the Friedländer synthesis using anthranil.[6] Therefore, for predictable and reproducible access to the 2-aminobenzaldehyde synthon, Anthranil is the superior procurement choice.

Stable Precursor for Friedländer Quinoline Synthesis

The Friedländer annulation is a cornerstone reaction for quinoline synthesis, traditionally involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[3] Anthranil serves as a stable and effective precursor to the required 2-aminobenzaldehyde. While direct yield comparisons in a single paper are scarce, the literature consistently highlights the instability of 2-aminobenzaldehyde as a major process limitation.[7] The use of Anthranil provides a reliable method to generate the reactive aldehyde in situ, bypassing the handling, storage, and self-condensation issues associated with procuring 2-aminobenzaldehyde directly, thereby enabling more reproducible and higher-purity outcomes in quinoline synthesis.[6]

Evidence DimensionPrecursor Stability & Handling
Target Compound DataStable, colorless liquid (Boiling Point: 101-102 °C/15 mmHg).[8]
Comparator Or Baseline2-Aminobenzaldehyde (CAS 529-23-7): Prone to rapid self-condensation and polymerization, often isolated as a dark-red oil requiring immediate use.[5]
Quantified DifferenceQualitative but critical difference in chemical stability, impacting process reliability, scalability, and final product purity.
ConditionsStandard laboratory and process conditions for heterocyclic synthesis.

For reproducible, scalable quinoline synthesis, procuring stable Anthranil avoids the significant process variability and purification costs associated with using unstable 2-aminobenzaldehyde.

Unique Cycloaddition Pathways

Anthranil's unique electronic structure allows it to participate in cycloaddition reactions, such as [4+2] and [4+3] annulations, that are not accessible using its common precursor, 2-nitrobenzaldehyde, or its functional isomer, 2-aminobenzaldehyde. For instance, Tf2O-mediated [4+2] annulation of Anthranil with 2-chloropyridines has been demonstrated to produce pyridoquinazolinones in good yields (e.g., 72%).[9] This reactivity provides a direct route to complex, fused heterocyclic systems. In contrast, 2-nitrobenzaldehyde requires reduction first, and 2-aminobenzaldehyde would follow different condensation pathways rather than participating as a diene component in this manner.

Evidence DimensionReaction Yield in [4+2] Annulation
Target Compound Data72% yield for a specific pyridoquinazolinone synthesis.
Comparator Or Baseline2-Nitrobenzaldehyde / 2-Aminobenzaldehyde: Do not undergo this specific cycloaddition reaction, providing 0% yield of the target scaffold.
Quantified DifferenceQualitative (enables a reaction pathway) and quantitative (72% vs. 0% yield).
ConditionsTf2O-mediated annulation with 2-chloropyridines.

This compound provides access to unique molecular scaffolds for drug discovery and materials science that cannot be efficiently synthesized from more common, related starting materials.

Process Economics: Direct Synthon Advantage

While Anthranil can be synthesized in-house from 2-nitrobenzaldehyde (CAS 552-89-6), this typically involves a reductive cyclization step which adds process time, solvent usage, and purification costs. For example, electrochemical reduction methods can produce substituted anthranils in yields ranging from 30% to 81%, but require specialized equipment and optimization.[10] Chemical reduction of 2-nitrobenzaldehyde with agents like ferrous sulfate is a common route to 2-aminobenzaldehyde, but can be inefficient and generate significant waste.[4] Procuring high-purity Anthranil directly eliminates the need for this upstream synthesis step, offering a more time- and resource-efficient starting point for multi-step syntheses.

Evidence DimensionProcess Efficiency
Target Compound DataDirect use of a purified starting material (e.g., 99% purity).[8]
Comparator Or BaselineRequires an additional synthesis step (reductive cyclization) from 2-nitrobenzaldehyde, with reported yields varying widely (30-81%) and introducing potential impurities.[10]
Quantified DifferenceEliminates one full synthesis and purification step, saving significant time, labor, and resources compared to a 'make' strategy.
ConditionsStandard laboratory or pilot-scale synthesis workflow.

For organizations prioritizing speed and process simplicity, buying Anthranil is more economical than dedicating resources to synthesize and purify it from bulk precursors.

Scalable Friedländer Quinoline Synthesis

Anthranil is the preferred starting material for Friedländer annulations when process control, reproducibility, and high purity of the final quinoline product are critical. Its superior stability over 2-aminobenzaldehyde minimizes side reactions and simplifies purification, making it ideal for pharmaceutical intermediate synthesis and library generation where consistency is paramount.[6][7]

Direct Fused Heterocyclic Scaffold Construction

Utilize Anthranil in synthetic strategies that leverage its unique ability to act as a partner in cycloaddition reactions. It provides a direct, efficient route to complex scaffolds like pyridoquinazolinones, which are inaccessible through similar reactions with its isomers or precursors.[9] This makes it a strategic choice for medicinal chemistry programs focused on novel scaffold discovery.

Streamlined 2-Aminobenzoyl Building Block

In multi-step syntheses requiring the introduction of a 2-aminobenzoyl or related moiety, Anthranil serves as a convenient and process-efficient building block. By procuring Anthranil, researchers can bypass the initial, often problematic, synthesis and purification of reactive intermediates from bulk starting materials like 2-nitrobenzaldehyde, accelerating project timelines.[2]

XLogP3

1.5

UNII

58GQ20G9W6

GHS Hazard Statements

Aggregated GHS information provided by 192 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

271-58-9

Wikipedia

2,1-benzisoxazole

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